MNI caged kainic acid

Beschreibung

BenchChem offers high-quality MNI caged kainic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MNI caged kainic acid including the price, delivery time, and more detailed information at info@benchchem.com.

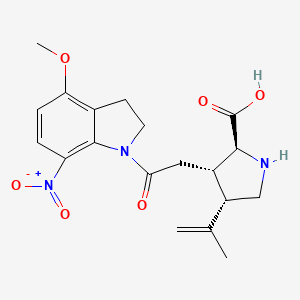

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S)-3-[2-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-oxoethyl]-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-10(2)13-9-20-17(19(24)25)12(13)8-16(23)21-7-6-11-15(28-3)5-4-14(18(11)21)22(26)27/h4-5,12-13,17,20H,1,6-9H2,2-3H3,(H,24,25)/t12-,13+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGCUMUIYXHZOT-AHIWAGSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Neuronal Circuits: A Technical Guide to the Photolysis of MNI-Caged Kainic Acid

This guide provides an in-depth exploration of the photolysis mechanism of 4-methoxy-7-nitroindolinyl (MNI)-caged kainic acid, a powerful tool in neuroscience for the precise spatiotemporal control of kainate receptor activation. Tailored for researchers, neuroscientists, and drug development professionals, this document elucidates the fundamental principles, experimental best practices, and practical applications of this advanced photochemical technique.

Introduction: The Power of Caged Compounds in Neuroscience

The ability to precisely control the concentration of bioactive molecules in time and space is paramount for dissecting complex biological processes. "Caged compounds" are a class of molecules that are rendered biologically inert by a photolabile protecting group, or "cage".[1] Upon illumination with a specific wavelength of light, this cage is cleaved, releasing the active molecule in a process known as photolysis or uncaging.[1] This technique offers unparalleled spatiotemporal resolution for activating receptors and signaling pathways.[1]

Kainic acid is a potent agonist of a subtype of ionotropic glutamate receptors, the kainate receptors, which are critically involved in synaptic transmission, plasticity, and excitotoxicity. MNI-caged kainic acid provides a means to study these processes with high precision, overcoming the limitations of traditional methods like perfusion or local pressure application.[2]

The 4-Methoxy-7-nitroindolinyl (MNI) Caging Group

The MNI caging group is a cornerstone of modern uncaging experiments due to its favorable photochemical properties.[3] It is a second-generation cage developed to improve upon earlier technologies.

Key Advantages of the MNI Cage:

-

High Photorelease Efficiency: The MNI group offers a relatively high quantum yield, meaning a significant fraction of absorbed photons leads to the release of the active molecule.[3][4] MNI-caged L-glutamate is approximately 2.5 times more efficient at releasing its cargo than the earlier NI-caged version.[3][4][5]

-

Fast Release Kinetics: Photolysis of MNI-caged compounds is rapid, with release half-times in the microsecond range (≤0.26 ms), enabling the study of fast synaptic events.[3][5]

-

Two-Photon Sensitivity: The MNI cage possesses a significant two-photon absorption cross-section, making it ideal for two-photon uncaging (2PU).[2][4] This allows for diffraction-limited photorelease, enabling the stimulation of individual dendritic spines.[2][6][7]

-

Chemical Stability: MNI-caged compounds are highly resistant to hydrolysis and are stable at neutral pH, ensuring the integrity of the compound in physiological buffers.[3][4][8][9]

-

Pharmacological Inertness: The caged form is largely inactive at target receptors, preventing confounding effects before photostimulation.[3][4][8][9]

The Core Mechanism of MNI-Kainate Photolysis

The photorelease of kainic acid from its MNI cage is a well-defined photochemical reaction. The process is initiated by the absorption of a photon (either one or two, depending on the experimental paradigm), which triggers an intramolecular rearrangement.

The key to the reaction is the 7-nitro group on the indolinyl ring. Upon photoexcitation, this group is converted to a nitroso group, which facilitates the cleavage of the bond holding the kainic acid molecule. This process also results in the aromatization of the indolinyl ring to an indole.

The overall reaction can be summarized as:

MNI-Kainate + Light → Kainate + Nitrosoindole byproduct + H⁺ [10]

It is crucial to recognize that photolysis releases not only the desired agonist but also a nitroso byproduct and a proton.[10] While the nitrosoindole is generally considered to have minimal biological effects, the release of a proton can cause local pH changes, which should be controlled for with adequate buffering in the experimental solution.[10]

Caption: General mechanism of MNI-caged kainic acid photolysis.

One-Photon Uncaging (1PU)

In one-photon uncaging, a single photon of UV light (typically in the 300-380 nm range) provides sufficient energy to break the bond between the cage and kainic acid.[4] This can be achieved using flash lamps, LEDs, or UV lasers.[2] While effective for illuminating larger areas, 1PU suffers from limited spatial resolution due to light scattering in biological tissue.[1]

Two-Photon Uncaging (2PU)

Two-photon uncaging is a nonlinear optical process that provides exquisite three-dimensional spatial resolution.[6][7] In 2PU, the MNI cage simultaneously absorbs two lower-energy (longer wavelength) photons, typically from a pulsed infrared laser (e.g., Ti:sapphire laser tuned to ~720 nm).[2][11] The combined energy of these two photons is equivalent to a single UV photon, triggering the same photolysis reaction.

The key advantage is that the probability of two-photon absorption is significant only at the focal point of the laser beam, where photon density is extremely high.[7] This inherent localization allows for the release of kainic acid in a femtoliter volume, making it possible to map receptor fields on individual dendritic spines, mimicking endogenous synaptic release.[1][2] The relationship between the uncaged neurotransmitter and the laser is demonstrated by the fact that the evoked currents are correlated with the square of the incident laser power, confirming a true two-photon effect.[6][7]

Caption: Principle of one-photon vs. two-photon excitation.

Quantitative Photochemical Properties

The efficiency of photolysis is described by two key parameters: the quantum yield (Φ) for one-photon uncaging and the two-photon action cross-section (δu) for 2PU. While data for MNI-kainate is less abundant, its photochemical properties are considered to be very similar to the extensively characterized MNI-glutamate.[2]

| Parameter | MNI-Caged Glutamate/Kainate | Significance |

| One-Photon Quantum Yield (Φ) | 0.065 - 0.09[4][9] | Represents the probability that an absorbed photon will result in an uncaging event. A higher value indicates greater efficiency. |

| Optimal 1P Wavelength (λmax) | ~347 nm[12] | The wavelength at which the molecule shows maximum light absorption for one-photon excitation. |

| Practical 1P Wavelength | 300 - 380 nm[4] | The effective range of UV light for uncaging. |

| Two-Photon Cross-Section (δu) | ~0.06 GM at 720-730 nm[4][12] | The effective area for absorbing two photons. A larger value means more efficient 2PU. (1 GM = 10⁻⁵⁰ cm⁴ s / photon). |

| Optimal 2P Wavelength | ~720 nm | The optimal wavelength for two-photon excitation of the MNI cage. |

Experimental Protocol: Two-Photon Uncaging of MNI-Kainate in Acute Brain Slices

This protocol provides a generalized workflow for performing a 2PU experiment to map kainate receptor responses on a neuron in an acute brain slice.

Preparation

-

Prepare Artificial Cerebrospinal Fluid (ACSF): Prepare and oxygenate (95% O₂ / 5% CO₂) ACSF. For uncaging experiments, it is common to include blockers of other synaptic activity, such as tetrodotoxin (TTX) to block action potentials.[11]

-

Prepare MNI-Kainate Solution: Dissolve MNI-kainate in ACSF to a final concentration typically ranging from 690 µM for one-photon experiments to 3.8 mM for two-photon experiments.[2] Protect the solution from light to prevent premature uncaging.

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of choice using standard techniques.[11] Allow slices to recover before transferring to the recording chamber.

Experimental Setup

-

Microscope and Electrophysiology: Mount the slice in a recording chamber on a two-photon microscope equipped for electrophysiology. Perfuse the chamber with the MNI-kainate-containing ACSF.[11]

-

Neuron Identification and Patching: Identify a target neuron (e.g., a pyramidal neuron). Using whole-cell patch-clamp, establish a stable recording. Include a fluorescent dye in the internal solution to visualize the dendritic morphology.

-

Laser Alignment: Align the uncaging laser (Ti:sapphire laser tuned to ~720 nm) so that its focal point can be precisely controlled in the x, y, and z planes.

Uncaging and Data Acquisition

-

Select Target Location: Identify a dendritic spine or region of interest on the patched neuron using the fluorescence from the internal solution.

-

Calibrate Laser Power: Deliver short laser pulses (e.g., 1-2 ms) at the target location.[2] Adjust the laser power (typically 5-35 mW at the sample) to evoke a consistent, sub-saturating postsynaptic current (uncaging-evoked PSC or uPSC).[2][11]

-

Mapping Protocol: Move the uncaging laser spot to multiple locations along the dendrite and at adjacent spines. At each location, deliver a laser pulse and record the resulting uPSC.

-

Control Experiments (Self-Validation):

-

Record responses in the absence of MNI-kainate to ensure laser stimulation itself does not evoke a current.

-

Apply a known kainate receptor antagonist to confirm that the uPSCs are mediated by kainate receptors.

-

Deliver laser pulses to locations away from the neuron to confirm the spatial localization of the uncaging effect.

-

Caption: Workflow for a two-photon kainate uncaging experiment.

Conclusion and Future Outlook

MNI-caged kainic acid is a sophisticated tool that empowers neuroscientists to probe the function of kainate receptors with unprecedented precision. Understanding the core photolysis mechanism, the distinct advantages of one- and two-photon excitation, and the critical parameters of experimental design is essential for obtaining robust and reproducible data. As laser and imaging technologies continue to advance, the application of MNI-caged compounds will undoubtedly lead to further breakthroughs in our understanding of synaptic function, neural computation, and the pathological mechanisms underlying neurological disorders.

References

-

Schneggenburger, R., et al. (2018). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Journal of Neuroscience Methods, 293, 321–328. [Link]

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2. [Link]

-

Ashby, M. C. Flash photolysis of caged compounds. The University of Texas at Dallas. [Link]

-

Stein, I. S., et al. (2018). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 61-82). Humana Press, New York, NY. [Link]

-

Callaway, E. M., & Yuste, R. (2002). Stimulating neurons with light. Current opinion in neurobiology, 12(5), 587-592. [Link]

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11. [Link]

-

Jayanth, K., et al. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience, 10(12), 4874–4880. [Link]

-

Trigo, F. F., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 12, 471. [Link]

-

Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. The Journal of neuroscience methods, 112(1), 29-42. [Link]

-

Amatrudo, J. M., et al. (2022). Sensitized 1-Acyl-7-nitroindolines with Enhanced Two-Photon Cross Sections for Release of Neurotransmitters. ACS Chemical Neuroscience, 13(24), 3469–3482. [Link]

-

Jullié, D., et al. (2004). Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-D-aspartate, a Caged Compound for Selective Activation of Glutamate Transporters and N-Methyl-D-aspartate Receptors in Brain Tissue. Biochemistry, 43(38), 12210–12222. [Link]

-

Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 180(1), 9-21. [Link]

-

Jullié, D., et al. (2004). Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-d-aspartate, a Caged Compound for Selective Activation of Glutamate Transporters and N-Methyl-d-aspartate Receptors in Brain Tissue. Biochemistry, 43(38), 12210-12222. [Link]

-

Papageorgiou, G., et al. (2018). Summary of the properties of caged glutamates. ResearchGate. [Link]

-

Trigo, F. F., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 12. [Link]

-

Oleksiievets, N., et al. (2020). Strong increase in the effective two-photon absorption cross-section of excitons in quantum dots due to the nonlinear interaction with localized plasmons in gold nanorods. Nanoscale, 12(1), 136-143. [Link]

-

Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. ResearchGate. [Link]

-

Mayder, D.M., et al. (2021). Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores. Bioproducts Institute, The University of British Columbia. [Link]

Sources

- 1. bio.fsu.edu [bio.fsu.edu]

- 2. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MNI-caged-L-glutamate | Glutamate Receptor Compounds: Tocris Bioscience [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bergleslab.com [bergleslab.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 12. pubs.acs.org [pubs.acs.org]

Unmasking Neural Circuits: An In-depth Technical Guide to Caged Compounds for Neuroscience Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of caged compound technology and its transformative applications in neuroscience. We will delve into the core principles of photochemistry, explore the diverse landscape of caging chromophores, and provide field-proven insights into the design and execution of precise and reproducible uncaging experiments. Our focus is on empowering you with the knowledge to harness this powerful technology for dissecting neural circuits, understanding synaptic plasticity, and accelerating therapeutic discovery.

The Principle of Caging: Controlling Biology with Light

Caged compounds are biologically active molecules that have been rendered temporarily inert through the covalent attachment of a photolabile protecting group, or "cage".[1][2][3] This chemical modification effectively masks the molecule's active site, preventing it from interacting with its biological target.[2][3] The re-activation, or "uncaging," is triggered by a pulse of light of a specific wavelength, which cleaves the bond between the cage and the active molecule, releasing it with high spatiotemporal precision.[1][4][5] This ability to initiate biological processes on demand offers an unparalleled level of control compared to traditional methods of compound application.[1]

The fundamental advantage of this technology lies in its bio-orthogonality; light can be delivered to specific locations within complex biological tissues, including deep within the brain, without directly perturbing the surrounding environment.[1] This allows for the targeted activation of signaling pathways at the level of single cells, synapses, or even individual dendritic spines.[6][7][8]

A Chemist's Toolkit: A Survey of Caging Chromophores

The choice of the caging group is critical and dictates the key properties of the caged compound, including its absorption wavelength, quantum yield (the efficiency of photorelease), and stability.[9] The ideal caged compound should be stable in physiological conditions, biologically inert before photoactivation, and release the active molecule rapidly and efficiently upon illumination.[1][2]

Classic Nitrobenzyl Cages

The ortho-nitrobenzyl backbone is a foundational scaffold for many classic caging groups.[10] Modifications to this structure have led to a variety of cages with distinct properties:

-

CNB (α-carboxy-o-nitrobenzyl): One of the first successful caging groups for neurotransmitters, offering rapid release kinetics.[2]

-

DMNB (4,5-dimethoxy-2-nitrobenzyl): Exhibits a red-shifted absorption spectrum compared to CNB, allowing for the use of longer, less phototoxic wavelengths.

-

MNI (4-methoxy-7-nitroindolinyl): Developed for its high two-photon absorption cross-section, making it a workhorse for two-photon uncaging experiments.[9][11] It is highly stable at physiological pH and soluble in aqueous solutions.[11]

-

CDNI (4-carboxymethoxy-5,7-dinitroindolinyl): An improvement upon MNI, with a significantly higher quantum yield, leading to more efficient uncaging.[1][9]

Next-Generation Cages for Multiplexing

Recent advances in chromophore design have expanded the capabilities of uncaging technology, enabling more complex experimental paradigms:

-

RuBi (Ruthenium-bipyridine): These ruthenium-based cages are sensitive to visible light, opening the door for two-color uncaging experiments when paired with UV-sensitive cages.

-

DEAC450 (7-diethylaminocoumarin): This chromophore is efficiently uncaged by two-photon excitation at longer wavelengths (around 900 nm), providing an orthogonal wavelength for uncaging when used with MNI- or CDNI-caged compounds.[6]

Illuminating the Brain: One-Photon vs. Two-Photon Uncaging

The method of light delivery for uncaging significantly impacts the spatial resolution and depth of penetration.

One-Photon Uncaging

In one-photon (1P) uncaging, a single photon of sufficient energy (typically in the UV or blue range) is absorbed by the caging group to induce photolysis. While effective for activating large populations of cells or for superficial applications, 1P uncaging suffers from limited spatial confinement due to light scattering in biological tissue.

Two-Photon Uncaging

Two-photon (2P) uncaging overcomes the limitations of 1P by utilizing the principle of two-photon absorption. Here, two lower-energy (typically infrared) photons are absorbed nearly simultaneously to excite the caging group.[12] This process is inherently nonlinear and is confined to the focal volume of a high-numerical-aperture objective, providing sub-micron spatial resolution.[12] This exquisite precision allows for the stimulation of individual dendritic spines, mimicking the quantal release of neurotransmitters at a single synapse.[1][6][7]

Experimental Workflow: Two-Photon Glutamate Uncaging for Synaptic Mapping

Two-photon glutamate uncaging is a powerful technique to map the functional connectivity of neural circuits with single-synapse resolution.[6][7][13]

Preparation

-

Slice Preparation: Prepare acute brain slices from the region of interest using standard protocols.[7] For studies of synaptic plasticity, organotypic slice cultures can also be used.[7]

-

Caged Glutamate Solution: Prepare a stock solution of a two-photon sensitive caged glutamate, such as MNI-glutamate or CDNI-glutamate, in an appropriate buffer. A typical working concentration in the bath is 2.5 mM for MNI-glutamate.[7]

-

Electrophysiology: Obtain a whole-cell patch-clamp recording from a neuron of interest. The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 488) to visualize the dendritic morphology.[7]

Microscope Setup and Calibration

-

Two-Photon Microscope: A two-photon microscope equipped with a mode-locked Ti:Sapphire laser is required.[7] The laser should be tunable to the optimal wavelength for uncaging (e.g., ~720 nm for MNI-glutamate).[6][11]

-

Laser Power Calibration: The laser power at the sample needs to be carefully calibrated to evoke physiological responses. This can be achieved by measuring the uncaging-evoked excitatory postsynaptic currents (uEPSCs) and adjusting the laser power and pulse duration (typically 1 ms) to mimic miniature EPSCs (mEPSCs).[7] A power of around 10 mW at the sample is a common starting point.[7] An alternative calibration method involves measuring the bleaching of a fluorescent dye like Alexa-594.[11]

-

Beam Alignment: If a separate imaging laser is used, ensure precise co-alignment of the uncaging and imaging laser beams.[7]

Data Acquisition

-

Imaging: Acquire a high-resolution two-photon image of the dendritic segment of interest.

-

Uncaging: Position the uncaging laser spot at a specific dendritic spine and deliver a short laser pulse.

-

Recording: Simultaneously record the electrophysiological response (uEPSC) and any changes in intracellular calcium concentration if a calcium indicator is included in the patch pipette.

-

Mapping: Systematically move the uncaging spot to different spines to map the distribution of functional glutamate receptors.

Beyond Neurotransmitters: Photoactivated Gene Expression

The utility of caged compounds extends beyond the study of rapid synaptic events. Caged mRNA offers a powerful tool for controlling gene expression with high spatiotemporal resolution.[2][14] By caging the 5' untranslated region (5'-UTR) of an mRNA molecule, its translation can be inhibited.[15] Upon photo-release of the caging groups, the mRNA becomes accessible to the translational machinery, leading to the synthesis of the encoded protein in a light-dependent manner.[15] This technique has been successfully used in zebrafish embryos to control the expression of green fluorescent protein (GFP) and other developmental regulators.[14][16]

Quantitative Comparison of Caged Glutamate Compounds

| Caged Compound | One-Photon λmax (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) at λ (nm) | Key Features |

| MNI-Glutamate | ~336 | 0.065 - 0.085[11] | 0.06 at 740[11] | High 2P sensitivity, stable, soluble.[11] |

| CDNI-Glutamate | ~350 | ~0.5[1] | Similar to MNI[1] | Very high quantum yield for efficient uncaging.[1][9] |

| Bhc-Glutamate | N/A | 0.019[6][11] | 50[6][11] | High 2P cross-section but slow release kinetics.[6][11] |

| DEAC450-Glutamate | ~450 | N/A | High at 900[6] | Red-shifted 2P excitation for two-color uncaging.[6] |

Troubleshooting and Best Practices

-

Biological Inertness: Always verify that the caged compound does not have any agonist or antagonist activity at the concentrations used before photolysis.[2][3] Some caged neurotransmitters have been shown to have off-target effects on GABA-A receptors.[4]

-

Phototoxicity: Minimize light exposure to the sample to avoid phototoxicity. Use the lowest effective laser power and pulse duration.

-

Compound Stability: Ensure the stability of the caged compound in your experimental buffer and at the experimental temperature. Some caged compounds are prone to hydrolysis.[1]

-

Diffusion: Be mindful of the diffusion of the uncaged molecule from the site of release. Computational models can help in understanding the spatiotemporal dynamics of the released neurotransmitter.[17][18]

The Future of Uncaging: Advanced Techniques and Applications

The field of caged compounds is continually evolving. The development of new caging groups with improved photochemical properties and orthogonal uncaging wavelengths will enable even more sophisticated experiments.[4] The combination of caged compounds with other optical techniques, such as optogenetics, offers exciting possibilities for bidirectional control of neural activity.[11] Furthermore, the use of spatial light modulators (SLMs) allows for the simultaneous uncaging at multiple locations, enabling the study of complex synaptic integration patterns.[19]

References

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]

-

Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. ACS Chemical Neuroscience. [Link]

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 47. [Link]

-

Agarwal, H. K., Zhai, S., & Ellis-Davies, G. C. R. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience, 10(11), 4545–4553. [Link]

-

Zito, K., & DeBello, W. M. (2018). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 67-87). Humana Press, New York, NY. [Link]

-

Amatrudo, J. M., Olson, J. P., Lur, G., Chiu, C. Q., Higley, M. J., & Ellis-Davies, G. C. R. (2015). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Molecular Neuroscience, 8, 1. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]

-

Denk, W., Piston, D. W., & Webb, W. W. (1995). Two-photon molecular excitation in laser-scanning microscopy. In Handbook of biological confocal microscopy (pp. 445-458). Springer, Boston, MA. [Link]

-

Ellis-Davies, G. C. R. (2020). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry, 60(1-2), 2-10. [Link]

-

Losonczy, A., & Magee, J. C. (2009). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. In Dendrites (pp. 139-157). Springer, New York, NY. [Link]

-

Zito, K., & DeBello, W. M. (2018). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Springer Nature Experiments. [Link]

-

Nerbonne, J. M. (1996). Caged compounds: tools for illuminating neuronal responses and connections. Current opinion in neurobiology, 6(3), 379-386. [Link]

-

Lee, J. W., Lee, H., & Deiters, A. (2021). Multiplexed photo-activation of mRNA with single-cell resolution. Chemical Science, 12(15), 5436-5441. [Link]

-

Schmidt, A. C., & Sombers, L. A. (2015). In situ Electrochemical Monitoring of Caged Compound Photochemistry: An Internal Actinometer for Substrate Release. Analytical chemistry, 87(10), 5103-5106. [Link]

-

Nikolenko, V., Watson, B. O., Araya, R., Woodruff, A., Peterka, D. S., & Yuste, R. (2008). SLM microscopy: scanless two-photon imaging and photostimulation with spatial light modulators. Frontiers in neural circuits, 2, 5. [Link]

-

Jaquins-Gerstl, A., & Michael, A. C. (2015). Computational Modeling of Neurotransmitter Release Evoked by Electrical Stimulation: Nonlinear Approaches to Predicting Stimulation-Evoked Dopamine Release. ACS chemical neuroscience, 6(11), 1833-1843. [Link]

-

Ando, H., Furuta, T., Tsien, R. Y., & Okamoto, H. (2001). Photo-mediated gene activation using caged RNA/DNA in zebrafish embryos. Nature genetics, 28(4), 317-325. [Link]

-

Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience, 11, 23. [Link]

-

Wang, S. S., & Augustine, G. J. (1999). Quantification of spread of cerebellar long-term depression with chemical two-photon uncaging of glutamate. Proceedings of the National Academy of Sciences, 96(26), 15214-15219. [Link]

-

B. E. A. Saleh and M. C. Teich, Fundamentals of Photonics, 2nd ed. Wiley, 2007. [Link]

-

Trentham, D. R., & Corrie, J. E. (2002). Flash photolysis of caged compounds. In Photosciences (pp. 391-403). Humana Press. [Link]

-

Fedoryak, O. D., et al. (2005). Summary of the properties of caged glutamates. ResearchGate. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

-

Carninci, P., et al. (2006). CAGE- Cap Analysis Gene Expression: a protocol for the detection of promoter and transcriptional networks. Nature Protocols, 1(4), 1-10. [Link]

-

Fedoryak, O. D., et al. (2005). Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells. Chemical Communications, (29), 3664-3666. [Link]

-

S. El-Boustani and A. Destexhe, “Dopamine release, diffusion and uptake: A computational model for synaptic and volume transmission,” PLoS Computational Biology, vol. 16, no. 11, p. e1008461, 2020. [Link]

Sources

- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nathan.instras.com [nathan.instras.com]

- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optopharmacology [hellobio.com]

- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 8. Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration | Springer Nature Experiments [experiments.springernature.com]

- 9. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]

- 14. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multiplexed photo-activation of mRNA with single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Computational Modeling of Neurotransmitter Release Evoked by Electrical Stimulation: Nonlinear Approaches to Predicting Stimulation-Evoked Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dopamine release, diffusion and uptake: A computational model for synaptic and volume transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SLM Microscopy: Scanless Two-Photon Imaging and Photostimulation with Spatial Light Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Glutamate Receptor Dynamics: An In-depth Technical Guide to MNI-Caged Kainic Acid

This guide provides researchers, neuroscientists, and drug development professionals with a comprehensive technical overview of MNI-caged kainic acid, a powerful tool for the precise spatiotemporal control of glutamate receptor activity. We will delve into the core principles of caged compounds, the specific advantages and considerations for MNI-kainate, and provide field-proven protocols for its application in cutting-edge neuroscience research.

The Challenge of Studying Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are fundamental to synaptic transmission, plasticity, and higher cognitive functions.[1][2] However, their ubiquitous nature and rapid activation kinetics present significant challenges for precise investigation. Traditional methods like electrical stimulation or bath application of agonists lack the spatial and temporal resolution needed to dissect the function of specific receptor populations on individual neurons or even single dendritic spines.[3]

The Power of Caged Compounds: Optical Control of Neurotransmission

Caged compounds are biologically active molecules rendered inert by a photolabile protecting group, or "cage".[4][5] This cage can be removed by a brief pulse of light, releasing the active molecule with high spatiotemporal precision.[4][5] This technique offers several advantages over conventional methods:

-

Unprecedented Spatiotemporal Resolution: Light can be focused to diffraction-limited spots, enabling the activation of receptors on a subcellular level, such as a single dendritic spine.[3][6][7]

-

Mimicking Synaptic Events: The rapid release of neurotransmitter from a caged compound can mimic the kinetics of natural synaptic transmission.[6][7]

-

Bypassing Presynaptic Machinery: Caged compounds directly activate postsynaptic receptors, allowing for the isolated study of their properties without the confounding effects of presynaptic release mechanisms.[3]

MNI-Caged Kainic Acid: A Specific Tool for a Specific Target

The 4-methoxy-7-nitroindolinyl (MNI) caging group is a popular choice for neuroscience applications due to its favorable photochemical properties.[1] When coupled with kainic acid, a potent agonist of both AMPA and kainate receptors, it provides a powerful tool for studying these crucial components of the glutamatergic system.[8][9]

Mechanism of Uncaging

The MNI cage is cleaved upon absorption of light, typically in the near-UV range for one-photon excitation or around 720 nm for two-photon excitation.[9] The 7-nitro group is key to the photolysis, as it delivers an oxygen atom to the amide linkage, leading to the release of kainic acid and the conversion of the nitro group to a nitroso group.[1]

Caption: Mechanism of MNI-caged kainic acid photolysis.

One-Photon vs. Two-Photon Uncaging

One-photon (1P) uncaging utilizes a single photon of higher energy (e.g., UV light) to cleave the cage.[7][10] While effective for wide-field illumination, it suffers from limited spatial resolution in the axial dimension due to the linear absorption of light throughout the light path.[7][10]

Two-photon (2P) uncaging employs two lower-energy photons (e.g., near-infrared light) that must arrive simultaneously to be absorbed.[3][7] This quadratic dependence on light intensity confines the uncaging event to the focal volume, providing exceptional three-dimensional resolution.[3][7] This makes 2P uncaging of MNI-kainate ideal for mapping receptor distributions on dendritic spines.[6][7]

Key Properties and Considerations

| Property | Value/Consideration | Source |

| One-Photon Excitation | 300 - 380 nm | [9] |

| Two-Photon Excitation | ~720 nm | [3][9] |

| Quantum Yield (MNI-Glutamate) | 0.065 - 0.085 | |

| Two-Photon Cross-Section (MNI-Glutamate) | 0.06 GM at 730 nm | |

| Biological Inertness | Generally inactive at glutamate receptors before uncaging. However, MNI-caged compounds can act as antagonists at GABA-A receptors.[3][4][6] | |

| Solubility | Water-soluble and stable at neutral pH. |

Experimental Applications and Protocols

MNI-caged kainic acid is a versatile tool for a range of applications, from mapping receptor sensitivity to inducing synaptic plasticity.

Mapping Glutamate Receptor Sensitivity

By systematically uncaging MNI-kainate at different points along a neuron's dendritic tree and recording the resulting currents, researchers can create high-resolution maps of glutamate receptor distribution and sensitivity.[11]

Caption: Experimental workflow for mapping glutamate receptor sensitivity.

Investigating Kainate Receptor-Specific Functions

Kainate receptors play distinct roles in synaptic transmission and plasticity. To isolate their function, MNI-caged kainic acid can be used in conjunction with a selective AMPA receptor antagonist, such as GYKI 53655.[9] This allows for the specific photoactivation of kainate receptors.[9]

Detailed Experimental Protocol: Two-Photon Uncaging of MNI-Kainate in Hippocampal Slices

This protocol provides a framework for performing 2P uncaging of MNI-kainate on CA1 pyramidal neurons in acute hippocampal slices.[6]

I. Slice Preparation:

-

Anesthetize a C57BL/6J mouse (4-5 weeks old) with isoflurane and decapitate.[6]

-

Rapidly remove the brain and place it in ice-cold cutting solution containing (in mM): 60 NaCl, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 0.5 CaCl2, 26 NaHCO3, 10 glucose, and 100 sucrose.[6]

-

Cut 350 µm thick horizontal slices using a vibratome.[6]

-

Transfer slices to a holding chamber with artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 1 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Allow slices to recover at 34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

II. Electrophysiology and Uncaging:

-

Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with ACSF at room temperature.

-

Perform whole-cell patch-clamp recordings from visually identified CA1 pyramidal neurons. The internal solution should contain (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 Na2-phosphocreatine, 4 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, and a fluorescent dye like Alexa Fluor 488 for visualization.[3]

-

Bath apply MNI-caged kainic acid at a concentration of 200-500 µM. For selective kainate receptor activation, co-apply an AMPA receptor antagonist (e.g., 50 µM GYKI 53655).[9]

-

Use a mode-locked Ti:Sapphire laser tuned to ~720 nm for two-photon excitation.[3]

-

Deliver short laser pulses (0.5-2 ms) to the dendritic spine of interest.[3]

-

Record the uncaging-evoked excitatory postsynaptic currents (uEPSCs). Adjust laser power and pulse duration to elicit uEPSCs with desired amplitudes.

III. Data Analysis:

-

Measure the amplitude and kinetics (rise and decay times) of the uEPSCs.

-

Compare responses at different dendritic locations or under different pharmacological conditions.

Conclusion: A Precision Tool for Neuroscience Discovery

MNI-caged kainic acid, particularly when combined with two-photon microscopy, offers an unparalleled level of precision for studying glutamate receptor function. By providing the ability to activate specific receptor populations at precise locations and times, this powerful tool will continue to be instrumental in unraveling the complexities of synaptic transmission, plasticity, and neural circuit function. As with any powerful technique, a thorough understanding of its principles and potential caveats is essential for robust and reproducible results.

References

- Zito Lab. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. SpringerLink.

-

Trigo, F. F., et al. (2012). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Synaptic Neuroscience. [Link]

-

Wenzel, D., et al. (2018). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Journal of Neuroscience Methods, 293, 321-328. [Link]

-

Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2. [Link]

-

Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2. [Link]

-

Salama, M. E., et al. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience, 10(11), 4593-4600. [Link]

-

Palma-Cerda, F., et al. (2012). New caged neurotransmitter analogues selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. Neuropharmacology, 63(4), 624-634. [Link]

-

Ellis-Davies, G. C., & Barsotti, R. J. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits, 7, 17. [Link]

-

Chang, C.-Y., et al. (2021). Enmein Decreases Synaptic Glutamate Release and Protects against Kainic Acid-Induced Brain Injury in Rats. International Journal of Molecular Sciences, 22(23), 12977. [Link]

-

Ellis-Davies, G. C., & Barsotti, R. J. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Frontiers in Neural Circuits, 7, 1. [Link]

-

Wenzel, D., et al. (2018). Comparative One- And Two-Photon Uncaging of MNI-glutamate and MNI-kainate on Hippocampal CA1 Neurons. Journal of Neuroscience Methods, 293, 321-328. [Link]

-

Lee, J. H., et al. (2020). Optofluidic control of rodent learning using cloaked caged glutamate. Proceedings of the National Academy of Sciences, 117(12), 6852-6859. [Link]

Sources

- 1. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 4. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. MNI caged kainic acid | CAS 1315378-75-6 | Tocris Bioscience [tocris.com]

- 10. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.fsu.edu [bio.fsu.edu]

Section 1: The Kainate Receptor Family: A Molecular Overview

An In-Depth Technical Guide to Kainate Receptor Subtypes and Function

For researchers, scientists, and drug development professionals, a comprehensive understanding of kainate receptors (KARs) is paramount for advancing neuroscience research and developing novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a detailed exploration of KAR subtypes, their molecular architecture, functional diversity, and the state-of-the-art methodologies used to investigate them.

Kainate receptors are a class of ionotropic glutamate receptors that play crucial modulatory roles in the central nervous system (CNS).[1] They are tetrameric structures, assembled from a combination of five distinct subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[2] These subunits are encoded by the GRIK1-5 genes, respectively.[3] The combinatorial assembly of these subunits gives rise to a wide diversity of KARs with distinct functional and pharmacological properties.[2]

Subunit Classification and Assembly

The five KAR subunits are broadly categorized into two subfamilies based on their sequence homology and functional characteristics.[4]

-

Low-affinity subunits (GluK1-3): These subunits can form functional ion channels as both homomers and heteromers.[3][5] They are characterized by a lower affinity for the agonist kainate, with Kd values for [3H]kainate in the range of 50–100 nM.[6]

-

High-affinity subunits (GluK4-5): These subunits do not form functional channels on their own and must co-assemble with GluK1-3 subunits to form heteromeric receptors.[1][5] They exhibit a higher affinity for kainate, with a Kd of approximately 5 nM.[6]

The stoichiometry of KARs can be complex, with evidence suggesting the formation of di-heteromers with both balanced (2:2) and unbalanced (3:1 and 1:3) subunit compositions, as well as the potential for tri- and tetra-heteromeric assemblies.[6]

Structural Architecture

Each KAR subunit possesses a modular design comprising four distinct domains:

-

Amino-Terminal Domain (ATD): This extracellular domain is crucial for receptor assembly and trafficking.

-

Ligand-Binding Domain (LBD): This domain binds glutamate and other ligands, triggering channel gating.

-

Transmembrane Domain (TMD): This domain forms the ion channel pore.

-

Carboxyl-Terminal Domain (CTD): This intracellular domain is a hub for interactions with scaffolding and signaling proteins.

Auxiliary Subunits: The Neto Proteins

The functional properties of native KARs are significantly shaped by their association with auxiliary subunits, most notably the Neuropilin and Tolloid-like (Neto) proteins, Neto1 and Neto2.[4] These single-pass transmembrane proteins modulate KAR trafficking, gating kinetics, and pharmacology.[7] For instance, Neto1 has been shown to increase the desensitization rate of GluK1, while Neto2 slows it down.[5][8]

Section 2: The Functional Dichotomy of Kainate Receptors

KARs exhibit a fascinating functional duality, operating through both rapid ionotropic signaling and slower, G-protein-mediated metabotropic pathways.

Ionotropic Function: The Canonical Role

As ligand-gated ion channels, KARs mediate excitatory neurotransmission.[1] Upon glutamate binding, the channel opens, allowing the influx of cations, primarily Na+ and K+, leading to membrane depolarization. The single-channel conductance of KARs is approximately 20 pS. The rise and decay times of postsynaptic potentials generated by KARs are slower than those mediated by AMPA receptors.

Metabotropic Function: A Paradigm Shift

Increasing evidence has revealed that KARs can also signal through a non-canonical, metabotropic pathway that is independent of ion flux.[9] This signaling is mediated by the activation of G-proteins and subsequent intracellular cascades. For example, KAR activation can lead to a G-protein-dependent inhibition of GABA release from hippocampal interneurons.[10] This metabotropic action is crucial for certain forms of synaptic plasticity, such as a type of long-term potentiation (LTP) in the hippocampus that is dependent on G-protein, protein kinase C (PKC), and phospholipase C (PLC) activation.[11]

Section 3: Physiological Roles and Pathophysiological Implications

The diverse molecular and functional properties of KARs translate into a wide array of physiological roles and a significant involvement in various neurological and psychiatric disorders.

Synaptic Plasticity

KARs are key players in modulating synaptic strength and plasticity.[12] They are involved in both short-term and long-term forms of synaptic plasticity, contributing to processes like learning and memory. Their metabotropic function, in particular, has been linked to the induction of LTP.[11]

Neurological and Psychiatric Disorders

Dysfunction of KAR signaling has been implicated in a range of CNS disorders.[6]

-

Epilepsy: GluK1 and GluK2 subunits are strongly implicated in the pathophysiology of epilepsy.[6]

-

Chronic Pain: These same subunits are also involved in the mechanisms of chronic pain.[6]

-

Mood Disorders and Cognitive Impairment: GluK4 and GluK5 subunits have been linked to cognitive deficits and mood disorders.[6]

-

Other Conditions: KARs are also associated with schizophrenia, depression, autism, Huntington's disease, and bipolar disorder.

Section 4: Investigating Kainate Receptors: Methodological Cornerstones

A variety of sophisticated techniques are employed to dissect the intricate biology of KARs. The causality behind experimental choices is critical for obtaining robust and meaningful data. For instance, the choice between a heterologous expression system and primary neuronal cultures depends on whether the goal is to study the intrinsic properties of a specific receptor composition in isolation or to understand its function in a more physiological context.

Electrophysiology: Unraveling Ion Channel Function

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the ionotropic function of KARs. This technique allows for the direct measurement of ion currents flowing through the receptor in response to agonist application.

-

Cell Preparation: Plate neurons on coverslips a few days prior to recording.[13]

-

Solution Preparation: Prepare artificial cerebrospinal fluid (aCSF) as the external solution and a K-Gluconate-based internal solution for the patch pipette.[14] The aCSF should be continuously bubbled with carbogen (95% O2 / 5% CO2).[14]

-

Pipette Preparation: Pull glass capillary pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[13]

-

Recording Setup: Place the coverslip in the recording chamber on the microscope stage and perfuse with oxygenated aCSF at 2 mL/min and 34°C.[14]

-

Obtaining a Gigaseal: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition: In voltage-clamp mode, hold the neuron at a membrane potential of -70 mV. Apply KAR agonists (e.g., glutamate, kainate) via a perfusion system and record the resulting inward currents. To isolate KAR-mediated currents, other ion channels can be blocked pharmacologically (e.g., using antagonists for AMPA, NMDA, and GABA receptors).[13]

Calcium Imaging: Visualizing Receptor Activity

Calcium imaging is a powerful technique to monitor the activity of calcium-permeable KARs and to assess receptor function in a larger population of cells simultaneously.

-

Dye Loading: Incubate cultured neurons with the calcium-sensitive fluorescent dye Fura-2 AM (typically 1-5 µM) for 30-40 minutes at room temperature or 28°C in the dark.[15][16]

-

Washing: Wash the cells with a physiological buffer (e.g., HBSS) for about 30 minutes to allow for the de-esterification of the dye, which traps it inside the cells.[15][16]

-

Imaging Setup: Mount the coverslip on an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.

-

Baseline Measurement: Perfuse the cells with buffer and record the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission collected at ~510 nm.

-

Stimulation and Recording: Apply KAR agonists. The binding of intracellular calcium to Fura-2 causes a conformational change that increases fluorescence at 340 nm and decreases it at 380 nm. Record the change in the 340/380 fluorescence ratio over time, which is proportional to the intracellular calcium concentration.[17]

Molecular Biology: Probing Structure-Function Relationships

Site-directed mutagenesis is an invaluable tool for investigating the roles of specific amino acid residues in KAR function, such as ligand binding, ion permeation, and interactions with other proteins.

-

Primer Design: Design complementary PCR primers containing the desired mutation.

-

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the KAR subunit cDNA with the mutagenic primers.[2]

-

Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA.[2]

-

Transformation: Transform the mutated plasmids into competent E. coli for amplification.

-

Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.

-

Functional Expression: Express the mutated KARs in a suitable system (e.g., Xenopus oocytes or HEK293 cells) and characterize their function using electrophysiology or calcium imaging.

Section 5: Quantitative Data Summary

The following tables summarize key quantitative data for various KAR subtypes, providing a valuable resource for experimental design and data interpretation.

Table 1: Agonist and Antagonist Affinities at Homomeric Human Kainate Receptors

| Compound | Receptor Subtype | Affinity (Ki in µM) | Antagonist Activity (IC50 in µM) |

| CNQX | GluK1 | - | 1.5 ± 0.3 |

| GluK2 | - | 2.0 ± 0.1 | |

| NBQX | GluK1 | - | 25 |

| GluK2 | Micromolar affinity | 21 | |

| UBP310 | GluK1 | 0.022 ± 0.005 | - |

| GluK3 | 0.93 ± 0.12 | 0.023 ± 0.002 | |

| ACET | GluK1 | - | 0.0070 ± 0.0010 (Kb) |

| GluK3 | - | 0.092 ± 0.009 |

Data compiled from multiple sources.[3][18]

Table 2: Glutamate Sensitivity of Homomeric Kainate Receptors

| Receptor Subtype | Glutamate EC50 (µM) |

| GluK1 | 99.2 ± 7.4 |

| GluK2 | 208.3 ± 28.1 |

Data from whole-cell patch-clamp recordings in HEK-293T cells.[1]

Section 6: Visualizing Kainate Receptor Biology

Diagrams are essential for conceptualizing complex biological processes. The following are Graphviz representations of key KAR-related pathways and workflows.

Diagram 1: Dual Signaling Pathways of Kainate Receptors

Caption: Dual signaling cascades of kainate receptors.

Diagram 2: Experimental Workflow for Investigating KAR Function

Caption: Workflow for studying kainate receptor function.

References

-

Gangwar, S. P., Yelshanskaya, M. V., Yen, L., Newton, T. P., & Sobolevsky, A. I. (2025). Structure and gating of kainate receptors. Frontiers in Pharmacology. [Link]

-

Griffith, T. N., & Swanson, G. T. (2015). Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors. Neuropharmacology, 96, 14-23. [Link]

-

Swanson, G. T., & Heinemann, S. F. (1998). Mutations to the Kainate Receptor Subunit GluR6 Binding Pocket That Selectively Affect Domoate Binding. Journal of Neuroscience, 18(16), 6331-6339. [Link]

-

Sheng, N., Shi, Y. S., & Nicoll, R. A. (2015). Neto auxiliary proteins control both the trafficking and biophysical properties of the kainate receptor GluK1. eLife, 4, e11689. [Link]

-

Szymańska, E., Kaźmierczak, A., & Kaczor, A. A. (2021). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Molecules, 26(21), 6439. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

-

Tomita, S., & Castillo, P. E. (2012). Neto1 and Neto2: auxiliary subunits that determine key properties of native kainate receptors. The Journal of physiology, 590(10), 2217–2223. [Link]

-

Rodríguez-Moreno, A., & Sihra, T. S. (2007). Metabotropic actions of kainate receptors in the CNS. The Journal of physiology, 581(Pt 3), 917–924. [Link]

-

Lerma, J., Paternain, A. V., Rodríguez-Moreno, A., & López-García, J. C. (2001). Molecular physiology of kainate receptors. Physiological reviews, 81(3), 971–998. [Link]

-

protocols.io. (2023). Whole-cell patch-clamping of cultured human neurons. [Link]

-

Bowdish Lab. (2014). Site-Directed Mutagenesis. [Link]

-

Petrovic, M. M., Viana da Silva, S., Clement, J. P., Vyklicky, L., Mulle, C., & Henley, J. M. (2017). Metabotropic action of postsynaptic kainate receptors triggers hippocampal long-term potentiation. Nature neuroscience, 20(4), 529–539. [Link]

-

ChemRxiv. (2024). Investigating the Mechanism of Kainate Receptor and Identifying its Inhibitors Using In-Silico Techniques. [Link]

-

Sheng, N., Shi, Y. S., & Nicoll, R. A. (2015). Neto auxiliary proteins control both the trafficking and biophysical properties of the kainate receptor GluK1. eLife, 4, e11689. [Link]

-

Gangwar, S. P., Yelshanskaya, M. V., Yen, L., Newton, T. P., & Sobolevsky, A. I. (2025). Structure and gating of kainate receptors. Semantic Scholar. [Link]

-

Tsvilovskyy, V. V., & Gryshchenko, O. V. (2022). Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging. Bio-protocol, 12(14), e4479. [Link]

-

Dolman, N. P., & Jane, D. E. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS chemical neuroscience, 10(10), 4149–4163. [Link]

-

Animated biology With arpan. (2022). How does Whole-cell voltage clamp work? | application. YouTube. [Link]

-

Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. [Link]

-

Goes, M. S., & Lise, M. F. (2010). Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking. InTech. [Link]

-

He, Q., et al. (2021). Kainate receptor modulation by Neto2. bioRxiv. [Link]

-

iGEM. (n.d.). Site-directed mutagenesis protocol. [Link]

-

Szymańska, E., Kaźmierczak, A., & Kaczor, A. A. (2021). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. MDPI. [Link]

-

He, Q., et al. (2021). Kainate receptor modulation by NETO2. PubMed. [Link]

-

Yi, F., et al. (2018). Whole cell patch clamp electrophysiology in human neuronal cells. JoVE (Journal of Visualized Experiments), (137), e57498. [Link]

-

Kurata, H. T. (2012). High-throughput electrophysiology with Xenopus oocytes. Channels (Austin, Tex.), 6(5), 337–344. [Link]

-

Dolman, N. P., & Jane, D. E. (2010). Medicinal Chemistry of Competitive Kainate Receptor Antagonists. Journal of medicinal chemistry, 53(23), 8148–8163. [Link]

-

Lerma, J., & Marques, J. M. (2013). Kainate receptors in health and disease. Neuron, 80(2), 292–311. [Link]

-

protocols.io. (2024). Live-cell imaging; Calcium imaging with Fura-2. [Link]

-

Dawe, G. B., et al. (2013). Functional Validation of Heteromeric Kainate Receptor Models. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(31), 12838–12843. [Link]

-

RE-Place. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. [Link]

-

Wikipedia. (n.d.). Metabotropic receptor. [Link]

-

Jaskolski, F., & Mulle, C. (2007). Trafficking of Kainate Receptors. Results and problems in cell differentiation, 44, 149–163. [Link]

-

Charnet, P. (2023). The Xenopus Oocyte: A Tool for Membrane Biology. Membranes, 13(10), 856. [Link]

-

Khanra, N., et al. (2021). Architecture and structural dynamics of the heteromeric GluK2/K5 kainate receptor. eLife, 10, e66097. [Link]

-

Andersen, J. L., et al. (2013). Determination of binding site residues responsible for the subunit selectivity of novel marine-derived compounds on kainate receptors. Molecular pharmacology, 83(3), 634–644. [Link]

-

He, Q., et al. (2021). Kainate receptor modulation by NETO2. Semantic Scholar. [Link]

-

Ruiz, A., et al. (2005). High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(23), 5536–5544. [Link]

-

Charria-Ortiz, G. A., et al. (2013). Localization and Functions of Kainate Receptors in the Basal Ganglia. The open neurology journal, 7, 103–113. [Link]

-

Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. [Link]

-

IFSC/USP. (n.d.). Chapter 5 ADVANCED METHODS IN ELECTROPHYSIOLOGY. [Link]

-

Sihra, T. S., & Rodríguez-Moreno, A. (2011). Metabotropic actions of kainate receptors in the control of GABA release. Advances in experimental medicine and biology, 717, 1–10. [Link]

-

Basavaraju, M., & Henningsen, J. (2021). Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function. Methods in molecular biology (Clifton, N.J.), 2269, 131–140. [Link]

Sources

- 1. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bowdish.ca [bowdish.ca]

- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological Characterization of Na,K-ATPases Expressed in Xenopus laevis Oocytes Using Two-Electrode Voltage Clamping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neto auxiliary proteins control both the trafficking and biophysical properties of the kainate receptor GluK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 7. arxiv.org [arxiv.org]

- 8. Neto auxiliary proteins control both the trafficking and biophysical properties of the kainate receptor GluK1 | eLife [elifesciences.org]

- 9. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabotropic actions of kainate receptors in the control of GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabotropic action of postsynaptic kainate receptors triggers hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurotransmitter Action: G-Protein-Coupled Receptors – Introduction to Neurobiology [pressbooks.uiowa.edu]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. moodle2.units.it [moodle2.units.it]

- 17. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 18. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MNI-Caged Kainic Acid for Neuro-Optopharmacology

Introduction: Precision Control in Neuroscience with Caged Compounds

The ability to initiate biological processes with high spatiotemporal resolution is paramount in neuroscience research. "Caged" compounds are powerful tools in this endeavor, offering precise control over the release of bioactive molecules. These molecules are rendered temporarily inert by a photolabile "caging" group, which can be cleaved by a pulse of light to release the active compound. This technique, known as photolysis or uncaging, allows researchers to study complex signaling pathways with minimal disruption to the surrounding biological environment.[1]

Among the various caging chromophores, the 4-methoxy-7-nitroindolinyl (MNI) group has emerged as a particularly effective tool due to its rapid and efficient photolysis.[2][3] When coupled with kainic acid, a potent agonist of a specific class of ionotropic glutamate receptors, MNI-caged kainic acid provides an invaluable method for investigating the role of kainate receptors in synaptic transmission and plasticity.[4][5] This guide offers a comprehensive overview of the chemical properties, structure, and practical applications of MNI-caged kainic acid for researchers, scientists, and drug development professionals.

Chemical Properties and Structure of MNI-Caged Kainic Acid

MNI-caged kainic acid is a synthetic molecule designed for the light-mediated release of kainic acid.[4] The caging of kainic acid with the MNI group renders it biologically inactive, preventing it from binding to its target receptors until it is uncaged by a flash of light.[1]

Core Chemical Attributes

| Property | Value | Source |

| Molecular Weight | 389.4 g/mol | [4] |

| Molecular Formula | C₁₉H₂₃N₃O₆ | [4] |

| Purity | ≥99% (HPLC) | [4] |

| CAS Number | 1315378-75-6 | [4] |

| Solubility | Water (up to 5 mM with gentle warming), DMSO (up to 100 mM) | [4] |

| Storage | Store at -20°C, protected from light | [4] |

Structural Elucidation and the MNI Caging Group

The chemical name for MNI-caged kainic acid is (2S,3S,4S)-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid 4-methoxy-7-nitro-1H-indolinyl amide.[4] The structure consists of the native kainic acid molecule where one of the carboxyl groups is linked to the MNI caging group. This linkage is the key to its photo-activatable nature.

The MNI group is a highly efficient photolabile protecting group. Its key features include a high absorption cross-section in the near-UV range and a high quantum yield of photolysis.[6] The quantum yield for the related MNI-caged glutamate is in the range of 0.065-0.085, indicating a very efficient conversion of absorbed photons into the uncaging reaction.[6]

Caption: Signaling pathway from uncaging to neuronal activation.

Experimental Protocols and Considerations

The successful application of MNI-caged kainic acid requires careful consideration of experimental parameters to ensure reliable and reproducible results.

Preparation of Stock Solutions

-

Solubilization: MNI-caged kainic acid can be dissolved in water up to 5 mM with gentle warming or in DMSO at concentrations up to 100 mM. [4]For biological experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous experimental buffer.

-

Storage: Stock solutions should be stored at -20°C and protected from light to prevent premature uncaging and degradation. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Workflow for Uncaging in Brain Slices

The following protocol provides a general framework for using MNI-caged kainic acid in acute brain slice preparations.

-

Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal viability, especially in adult animals.

-

Incubation: Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least one hour before starting the experiment.

-

Bath Application: Transfer a slice to the recording chamber and perfuse with aCSF. Add MNI-caged kainic acid to the perfusion solution at the desired final concentration (typically in the micromolar to low millimolar range).

-

Targeted Photolysis: Use a suitable light source (e.g., a flash lamp or a laser coupled to the microscope) to deliver a brief pulse of light to the specific area of interest. The optimal wavelength for one-photon uncaging is in the 300-380 nm range. [4]For two-photon uncaging, a wavelength of around 720 nm is effective. [4][7]5. Electrophysiological Recording: Record the resulting neuronal activity (e.g., inward currents or changes in membrane potential) using patch-clamp electrophysiology.

-

Control Experiments:

-

Perform recordings in the presence of MNI-caged kainic acid without photolysis to ensure the caged compound itself does not have any biological effects.

-

To confirm that the observed effects are mediated by kainate receptors, perform experiments in the presence of a selective kainate receptor antagonist.

-

To isolate kainate receptor-mediated responses, an AMPA receptor antagonist, such as GYKI 53655, can be co-applied. [4]

-

Sources

- 1. nathan.instras.com [nathan.instras.com]

- 2. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Structure, Function, and Regulation of the Kainate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

MNI-Caged Kainic Acid vs. Free Kainic Acid for In Vivo Studies: A Senior Application Scientist's Guide to Precision Neurostimulation

An In-Depth Technical Guide for Researchers

Introduction

In the landscape of neuroscience research, particularly in the study of epilepsy, excitotoxicity, and synaptic function, kainic acid (KA) stands as a cornerstone tool. As a potent agonist for ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, it has been instrumental in developing animal models that replicate key aspects of neurodegenerative pathways and seizure disorders.[1][2] However, the traditional application of free kainic acid, while effective, often presents a trade-off between inducing the desired pathology and maintaining experimental control. Its administration typically leads to widespread, diffuse neuronal activation, which can obscure the precise mechanisms underlying circuit dysfunction.[3][4]

The advent of photoremovable protecting groups, or "caged compounds," has revolutionized our ability to interact with biological systems.[5][6] By rendering a bioactive molecule inert until a flash of light precisely cleaves the "cage," this technology offers unparalleled spatial and temporal control. This guide provides an in-depth technical comparison between the use of traditional free kainic acid and its photolysable counterpart, MNI-caged kainic acid, for in vivo studies. We will delve into the mechanistic underpinnings of each approach, provide field-proven experimental protocols, and offer insights into the causality behind critical experimental choices, empowering researchers to select and implement the optimal method for their scientific questions.

Part 1: A Tale of Two Molecules: Mechanism and Control

Free Kainic Acid: The Potent, Unrestricted Agonist

Free kainic acid is a non-degradable analog of the principal excitatory neurotransmitter, glutamate.[2] Its administration to rodents is a well-established method for inducing seizures, behavioral changes, and selective neurodegeneration, making it a widely used model for studying excitotoxicity.[1][7]

Mechanism of Action: Upon introduction into the central nervous system (CNS), kainic acid binds to and activates kainate receptors.[2] This activation triggers a cascade of events beginning with membrane depolarization and a significant influx of intracellular calcium (Ca2+).[2][8] This Ca2+ overload is the critical trigger for the excitotoxic cascade, which includes:

-

Generation of Reactive Oxygen Species (ROS): The surge in intracellular Ca2+ leads to mitochondrial dysfunction and the production of free radicals, causing oxidative stress that damages lipids, proteins, and DNA.[1][2][8]

-

Activation of Deleterious Enzymes: Ca2+-dependent enzymes such as proteases, endonucleases, and phospholipases are activated, leading to the breakdown of essential cellular structures.[8]

-

Glial Activation and Inflammation: Microglia and astrocytes become activated, releasing inflammatory cytokines that can exacerbate neuronal damage.[1]

This cascade ultimately results in selective neuronal death, particularly in vulnerable regions like the CA1 and CA3 areas of the hippocampus.[8]

The Limitation of Imprecision: The primary drawback of using free kainic acid in vivo is the lack of spatiotemporal control. Whether administered systemically (e.g., intraperitoneally) or via direct stereotaxic injection, the molecule diffuses from the point of entry, activating a wide and often poorly defined area of tissue.[3] This makes it challenging to dissect the specific contributions of a particular neuronal sub-population or circuit to the observed phenotype.

MNI-Caged Kainic Acid: Precision Through Photolysis

Caged compounds are rendered biologically inactive by a covalently attached photolabile protecting group.[6] MNI-caged kainic acid utilizes the 4-methoxy-7-nitroindolinyl (MNI) group, which sterically hinders the kainic acid molecule from binding to its cognate receptors.[5] The compound remains inert and can diffuse into tissue without causing excitotoxicity until it is "uncaged" by light.

Mechanism of Uncaging: The MNI cage is designed to be cleaved by photons. Upon illumination with light of a specific wavelength (typically in the near-UV range for one-photon excitation or near-infrared for two-photon excitation), the bond holding the cage to the kainic acid molecule is broken.[5][9] This photolysis event is rapid and efficient, releasing the active kainic acid at the precise time and location of illumination.

Diagram 1: Mechanism of MNI-Caged Kainate Action This diagram illustrates the principle of photocontrol. The inactive MNI-caged kainate is introduced into the target tissue. Only upon focused light application is the "cage" removed, releasing active kainate to bind to its receptors on a specific neuron.

Caption: Workflow of MNI-caged kainate activation.

The true power of this technique is realized with two-photon (2P) microscopy, which allows for the focusing of laser light to a diffraction-limited spot. This enables the uncaging of kainic acid with subcellular resolution, for instance, onto a single dendritic spine, providing an unprecedented level of experimental precision.[10][11]

Part 2: Head-to-Head Comparison for In Vivo Experimental Design

Choosing between free and caged kainic acid depends entirely on the scientific question being addressed. The former is a tool for inducing global states, while the latter is a tool for precise circuit interrogation.

Table 1: Comparative Analysis of Free vs. MNI-Caged Kainic Acid

| Feature | Free Kainic Acid | MNI-Caged Kainic Acid | Causality & Experimental Insight |

| Spatial Control | Low (diffusion-limited, >100s of μm)[3] | High (sub-micron with 2P uncaging)[10][12] | Caged KA allows for mapping functional inputs onto a neuron and assessing the contribution of specific synapses to circuit output. |

| Temporal Control | Low (onset upon injection, long duration)[1] | High (millisecond precision)[5][13] | Caged KA can mimic the timing of natural synaptic transmission, enabling studies of synaptic integration and plasticity. |

| Primary Use Case | Global models of epilepsy, status epilepticus, widespread excitotoxic lesions.[4] | Circuit mapping, single-cell stimulation, induction of plasticity at specific synapses, highly localized microlesions.[6][11] | Free KA tests systemic responses and broad network hyperexcitability. Caged KA dissects the function of individual components within that network. |

| Off-Target Effects | High (systemic seizures, inflammation, potential for high mortality).[14][15] | Low (effects are confined to the illuminated area, minimizing systemic toxicity).[6] | The self-validating nature of caged experiments is higher, as the inactive compound serves as its own control in non-illuminated regions. |

| Dosage Control | Dose is determined by concentration and volume; narrow therapeutic window.[14] | "Dose" is controlled by light (power, duration, area); concentration of the caged precursor can be kept stable. | Light-based dosing is more reproducible and allows for graded, repeatable stimulation of the same target. |